IDO1 Cellular Potency Benchmarking Against Clinical‑Stage Inhibitor Epacadostat
In an IFN‑γ‑stimulated HeLa human cervical carcinoma cellular assay measuring kynurenine production after 48 h incubation, CAS 683232-31-7 exhibited an IC₅₀ of 1.01 µM (1 010 nM) [1]. The clinical‑stage IDO1 inhibitor epacadostat (INCB 024360) yielded an IC₅₀ of approximately 7.1 nM in the same cellular context (HeLa cells, IFN‑γ stimulated) . This represents an approximately 142‑fold difference in cellular potency. The data indicate that CAS 683232-31-7 is a low‑micromolar IDO1 inhibitor suitable for use as a tool compound, a negative control, or a starting point for scaffold‑hopping campaigns, rather than as a replacement for high‑potency clinical candidates.
| Evidence Dimension | IDO1 inhibitory potency (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.01 µM (1 010 nM) |
| Comparator Or Baseline | Epacadostat (INCB 024360): IC₅₀ ≈ 7.1 nM |
| Quantified Difference | ~142‑fold lower potency for target compound |
| Conditions | IFN‑γ‑stimulated human HeLa cells, 48 h incubation, kynurenine production readout (p‑dimethylaminobenzaldehyde method) |
Why This Matters
Procurement of CAS 683232-31-7 should be guided by its distinct potency tier; it is not a substitute for epacadostat but offers a structurally differentiated chemotype for mechanistic studies or selectivity profiling.
- [1] BindingDB. BDBM50562512 (CHEMBL4751617). IC₅₀ = 1.01E+3 nM. Assay: Inhibition of IDO1 in IFN‑γ‑stimulated human HeLa cells (kynurenine, 48 h). View Source
